N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide is a synthetic heterocyclic compound characterized by a tetrahydroisoquinoline core fused with an acetyl group and a 4-chlorophenylacetamide side chain.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(23)22-9-8-15-4-7-18(11-16(15)12-22)21-19(24)10-14-2-5-17(20)6-3-14/h2-7,11H,8-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHMEKDKFLYIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Chlorophenyl Acetate: The acetylated tetrahydroisoquinoline is then coupled with 4-chlorophenyl acetate using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrahydroisoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline structures can interact with various enzymes, receptors, or ion channels, modulating their activity. The chlorophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Insecticidal Pyridine/Thienopyridine Derivatives
Key Compounds :
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2)
- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3)
Structural Comparison :
- Shared Features : Both compounds contain a 4-chlorophenylacetamide moiety, similar to the target compound.
- Differences: The heterocyclic core differs (pyridine/thienopyridine vs. tetrahydroisoquinoline). Compound 3 includes a thienopyridine ring with styryl substituents, enhancing π-π interactions.
Activity :
- Demonstrated higher insecticidal activity against cowpea aphid (Aphis craccivora) than acetamiprid, a commercial neonicotinoid . This highlights the role of chlorophenyl and acetamide groups in bioactivity.
Implications for Target Compound :
Key Compounds :
- WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide
- Compound 602: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide
Structural Comparison :
- Shared Features : Acetamide linkage and chlorinated aromatic rings.
- Differences: Auxin agonists feature phenoxy groups and diverse heterocycles (triazole, pyridine) instead of tetrahydroisoquinoline.
Implications for Target Compound :
- The tetrahydroisoquinoline core may redirect activity away from plant hormone receptors, suggesting divergent applications (e.g., neuropharmacology due to isoquinoline’s historical use in alkaloid drugs).
Benzothiazole Derivatives from Patent Literature
Key Compounds :
- N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- N-(6-ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
Structural Comparison :
- Shared Features : 4-chlorophenylacetamide side chain.
- Differences: Benzothiazole core with alkoxy substituents vs. acetylated tetrahydroisoquinoline.
Activity :
- Patent applications suggest utility in undisclosed therapeutic or agrochemical roles . Benzothiazoles are known for antimicrobial and antitumor activities.
Implications for Target Compound :
- The tetrahydroisoquinoline core may improve blood-brain barrier penetration compared to benzothiazoles, which are bulkier and less lipophilic.
Halogen-Substituted Analogs
Key Compound :
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide
Structural Comparison :
- Shared Features: Identical tetrahydroisoquinoline core and acetamide linkage.
- Differences : Fluorine replaces chlorine on the phenyl ring.
Physicochemical Properties :
- Molecular Weight : 326.36 g/mol (fluorophenyl analog) vs. 342.81 g/mol (target compound, estimated).
Implications :
- Chlorine’s larger size and polarizability might enhance hydrophobic interactions in biological targets compared to fluorine.
Data Table: Structural and Functional Comparison
*Estimated based on fluorophenyl analog’s molecular formula.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide is a synthetic compound derived from the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroisoquinoline core attached to an acetyl group and a 4-chlorophenyl moiety. This unique structural arrangement may enhance its lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including:
- Anticancer Effects : Compounds with similar structures have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), both of which are crucial in cancer cell proliferation and survival.
- Neuroprotective Properties : Some tetrahydroisoquinoline derivatives are known for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Experimental Data
- Inhibition of Cancer Cell Proliferation :
-
Mechanistic Insights :
- Research on related compounds suggests that they may induce apoptosis through multiple pathways, including activation of caspases and inhibition of the PI3K/AKT pathway . This multi-faceted approach to inducing cell death is critical for developing effective anticancer therapies.
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | < 10 | Exhibits selective inhibition against cancer cell lines |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide | Anticancer & Neuroprotective | < 15 | Shows neuroprotective properties alongside anticancer activity |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Neuroprotective | < 20 | Potential applications in neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
